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Compound of Interest

Compound Name: Diethyl tetradecanedioate

CAS No.: 19812-63-6

Cat. No.: B025933 Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic analysis of Diethyl
tetradecanedioate (CAS 1472-98-6), a critical intermediate in the synthesis of high-

performance polyamides, lubricants, and drug delivery systems. Unlike standard data sheets,

this document focuses on the causality of spectral features—linking molecular symmetry and

electronic environments to observed NMR, IR, and MS signals.[1] The guide is designed to

assist analytical scientists in structure verification and impurity profiling during process

development.[1]

Chemical Identity & Structural Logic[1][2][3][4][5][6]
Diethyl tetradecanedioate is a long-chain dialkyl ester.[1] Its spectroscopic signature is

defined by two key structural features:

Centrosymmetry: The molecule possesses a center of inversion (in its most stable extended

conformation), making the two ethyl ester ends chemically and magnetically equivalent.[1]

Aliphatic Core: The central ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

chain dominates the signal intensity in NMR and defines the lipophilic vibrational modes in
IR.
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Property Value

IUPAC Name Diethyl tetradecanedioate

CAS Number 1472-98-6

Molecular Formula

Molecular Weight 314.46 g/mol

SMILES CCOC(=O)CCCCCCCCCCCCC(=O)OCC

Visualization: Structural Symmetry
The following diagram illustrates the chemical equivalence derived from the molecule's

symmetry, which simplifies the NMR spectrum.
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Figure 1: Structural connectivity and symmetry plane of Diethyl tetradecanedioate. Note that

chemically equivalent groups (Left/Right) produce identical NMR signals.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[8][9][10]
Experimental Protocol

Solvent: Deuterated Chloroform (ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">
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) is preferred for its ability to dissolve the lipophilic chain while preventing exchange of labile
protons (though none are present here).

Concentration: ~10-15 mg in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Analysis (Proton)
The proton spectrum is characterized by three distinct regions: the deshielded ester protons,

the moderately shielded alpha-protons, and the shielded bulk alkyl chain.[1]
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Chemical Shift
(ngcontent-ng-
c2307461527="
" _nghost-ng-
c2764567632="
" class="inline
ng-star-
inserted">

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

4.12
Quartet (

Hz)
4H

Deshielded by

the

electronegative

oxygen atom.

Diagnostic of

ethyl esters.

2.29
Triplet (

Hz)
4H

-protons.

Deshielded by

the carbonyl

cone anisotropy.

1.61 Quintet/Multiplet 4H
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-protons.

Shielded relative

to

, but distinct from
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proximity to

functional group.
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1.26 Broad Singlet 16H

Bulk ngcontent-
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c2307461527=""

_nghost-ng-
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class="inline ng-

star-inserted">

The "methylene

envelope."
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Hz)

6H
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Overlaps with the

bulk methylene

signal but

identifiable by

the triplet roof

effect.

C NMR Analysis (Carbon)
The carbon spectrum confirms the backbone count and functional group identity.[1]
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Chemical Shift (ngcontent-
ng-c2307461527=""
_nghost-ng-
c2764567632=""
class="inline ng-star-
inserted">

, ppm)

Assignment Notes

173.9 C=O (Carbonyl)
Characteristic ester carbonyl

region.

60.1 -O-CH2-
Deshielded by single bond

oxygen.

34.4 -CH2 Adjacent to carbonyl.

29.6 - 29.1 Bulk CH2

Multiple peaks may resolve

depending on field strength

(29.6, 29.5, 29.3, 29.1).[1]

25.0

ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632=""

class="inline ng-star-inserted">

-CH2

Shielded relative to bulk due to

-gauche effect from carbonyl

oxygen.

14.3 -CH3
Terminal methyl of the ethyl

group.

Infrared Spectroscopy (FT-IR)
Experimental Protocol

Method: Attenuated Total Reflectance (ATR) on neat liquid/low-melting solid.[1]

Resolution: 4 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

.[2][3]
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Spectral Interpretation
The IR spectrum is dominated by the ester functionality and the long aliphatic chain.[1]

Wavenumber
(ngcontent-ng-
c2307461527=""
_nghost-ng-
c2764567632=""
class="inline ng-
star-inserted">

)

Intensity Mode Assignment

2915, 2848 Strong Stretching

C-H (Alkyl):

Asymmetric and

symmetric stretching

of the methylene

chain.

1736 Very Strong Stretching

C=O (Ester): The

"carbonyl stretch," the

most diagnostic peak

for esters.

1465 Medium Bending

CH2 Scissoring:

Deformation of the

methylene chain.[1]

1175 Strong Stretching

C-O-C: Asymmetric

stretching of the ester

linkage.

720 Medium Rocking

-(CH2)n- Rocking:

Specific for long alkyl

chains (

).

Mass Spectrometry (MS)
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Experimental Protocol
Ionization: Electron Impact (EI) at 70 eV.[1]

Inlet: GC-MS (Gas Chromatography injection).[1]

Fragmentation Logic
Diethyl tetradecanedioate follows the classic fragmentation rules for aliphatic esters:

McLafferty Rearrangement: The dominant pathway for esters with ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-hydrogens.

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Cleavage: Loss of alkoxy groups.
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Figure 2: Mass spectrometry fragmentation pathways. The McLafferty rearrangement ion (m/z

88) is characteristic of ethyl esters.

Key Diagnostic Ions[1]
m/z 314 (M+): Molecular ion, typically weak intensity.[1]

m/z 269 (M - 45): Loss of ethoxy group (

).

m/z 223 (M - 45 - 46): Loss of one ethoxy and one ethanol molecule (formation of

ketene/acylium species).

m/z 88 (Base Peak): The McLafferty rearrangement ion (ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632="" class="inline ng-star-inserted">

). This is the fingerprint of a long-chain ethyl ester.

Summary of Spectroscopic Data
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Technique Key Parameter Value Interpretation

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

H NMR

4.12 (q) 4H
Ethyl ester linkage

confirmed.

H NMR 2.29 (t) 4H
Connectivity to

carbonyl confirmed.

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

C NMR

173.9 C=O Ester carbonyl.

FT-IR

1736 cmngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Strong Ester C=O stretch.

FT-IR 720 cm Medium
Long chain

crystallinity/rocking.

MS (EI) m/z 88 Base Peak
Ethyl ester specific

rearrangement.

MS (EI) m/z 314 Molecular Ion Confirms MW.[1]
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Available at: [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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